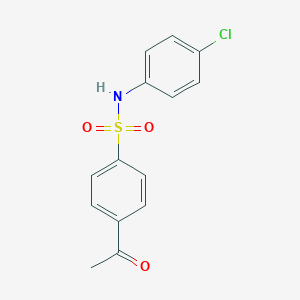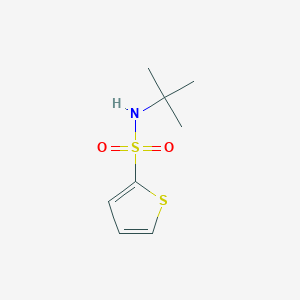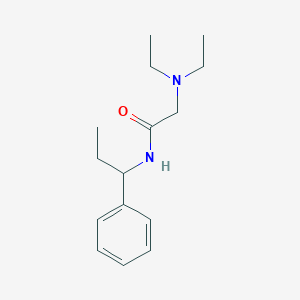
9-Phenanthryl N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Phenanthryl N-methylcarbamate, also known as fenobucarb, is a carbamate insecticide that is widely used in agriculture to control pests. It is a white crystalline solid that is soluble in water and has a molecular weight of 269.3 g/mol. Fenobucarb is known for its high effectiveness against a wide range of insects, including aphids, thrips, and whiteflies.
作用機序
Fenobucarb acts as an acetylcholinesterase inhibitor, which means it prevents the breakdown of acetylcholine in the nervous system of insects. Acetylcholine is a neurotransmitter that is essential for the transmission of nerve impulses in insects. By inhibiting acetylcholinesterase, 9-Phenanthryl N-methylcarbamate causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system and eventually paralysis and death of the insect.
Biochemical and Physiological Effects:
Fenobucarb has been shown to have a range of biochemical and physiological effects on insects. These include:
1. Inhibition of acetylcholinesterase activity: Fenobucarb binds irreversibly to the active site of acetylcholinesterase, leading to inhibition of its activity.
2. Disruption of ion channels: Fenobucarb has been shown to affect ion channels in the nervous system of insects, leading to disruption of nerve impulses.
3. Alteration of neurotransmitter levels: Fenobucarb has been shown to alter the levels of neurotransmitters such as dopamine and serotonin in the nervous system of insects.
実験室実験の利点と制限
Fenobucarb has several advantages and limitations for lab experiments. Some of the advantages include:
1. High effectiveness: Fenobucarb is highly effective against a wide range of insects, making it a useful tool for studying insect physiology and behavior.
2. Low toxicity: Fenobucarb has low toxicity to mammals and birds, making it a safer alternative to other insecticides.
3. Easy to use: Fenobucarb is easy to use and can be applied as a spray or a dust.
Some of the limitations of 9-Phenanthryl N-methylcarbamate for lab experiments include:
1. Non-specificity: Fenobucarb is not specific to a particular insect species, which can make it difficult to study the effects of the insecticide on a specific insect.
2. Persistence: Fenobucarb has a long persistence in the environment, which can make it difficult to study its effects on non-target organisms.
3. Limited availability: Fenobucarb is not widely available in some countries, which can limit its use in research.
将来の方向性
There are several future directions for research on 9-Phenanthryl N-methylcarbamate. Some of these include:
1. Development of more specific insecticides: The development of more specific insecticides that target specific insect species can reduce the impact of insecticides on non-target organisms.
2. Improvement of environmental monitoring: Improving the monitoring of 9-Phenanthryl N-methylcarbamate residues in the environment can help to assess its impact on non-target organisms.
3. Investigation of alternative insect control methods: Investigating alternative methods for controlling insect pests, such as biological control and integrated pest management, can reduce the reliance on chemical insecticides.
Conclusion:
Fenobucarb is a carbamate insecticide that is widely used in agriculture to control pests. It has been extensively studied for its insecticidal properties and its effects on non-target organisms. Fenobucarb acts as an acetylcholinesterase inhibitor, leading to overstimulation of the nervous system and eventually paralysis and death of the insect. Fenobucarb has several advantages and limitations for lab experiments, and there are several future directions for research on this insecticide.
合成法
Fenobucarb can be synthesized by reacting 9-phenanthrol with methyl isocyanate in the presence of a base catalyst. The reaction takes place at a temperature of 80-100°C and yields 9-Phenanthryl N-methylcarbamate as a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
Fenobucarb has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in various scientific research applications, such as:
1. Toxicity studies: Fenobucarb has been tested for its acute and chronic toxicity on various organisms, including mammals, birds, fish, and insects.
2. Residue analysis: Fenobucarb residues in food and environmental samples have been analyzed using various chromatographic techniques.
3. Environmental fate and behavior: The fate and behavior of 9-Phenanthryl N-methylcarbamate in soil, water, and air have been studied to assess its potential impact on the environment.
4. Mode of action studies: The mechanism of action of 9-Phenanthryl N-methylcarbamate has been investigated to understand how it affects the nervous system of insects.
特性
CAS番号 |
109032-48-6 |
|---|---|
製品名 |
9-Phenanthryl N-methylcarbamate |
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC名 |
phenanthren-9-yl N-methylcarbamate |
InChI |
InChI=1S/C16H13NO2/c1-17-16(18)19-15-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15/h2-10H,1H3,(H,17,18) |
InChIキー |
OEVVTGTYBNYFCS-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC2=CC=CC=C2C3=CC=CC=C31 |
正規SMILES |
CNC(=O)OC1=CC2=CC=CC=C2C3=CC=CC=C31 |
その他のCAS番号 |
109032-48-6 |
同義語 |
9-PHENANTHRYL-N-METHYL-CARBAMATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)



![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)




![2-Isopropyloxazolo[4,5-b]pyridine](/img/structure/B24579.png)

![4-Amino-2-[(2-hydroxyethylamino)methyl]phenol](/img/structure/B24584.png)
